Cytolysin
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
TTPACFTIGLGVGALFSAKFC |
Origin of Product |
United States |
Scientific Research Applications
Vaccine Development
ClyA has been extensively researched for its potential use in vaccine development. Its ability to present antigens on the surface of outer membrane vesicles (OMVs) makes it a valuable tool for eliciting robust immune responses. Recent studies have demonstrated that ClyA can be engineered to display heterologous antigens, which can enhance the efficacy of vaccines against various pathogens .
Case Study: ClyA in Vaccine Platforms
- Research Findings : ClyA was used to create OMVs carrying fusion proteins that displayed specific antigens. These OMVs were shown to provoke strong immune responses in animal models.
- Outcome : Enhanced protection against infections was observed, indicating that ClyA-based vaccines could be effective against diseases caused by pathogenic bacteria.
Tumor Therapy
ClyA's cytotoxic properties have also led to investigations into its use as an anti-tumor agent. The ability of ClyA to induce apoptosis in target cells makes it a candidate for cancer therapy. Research has shown that ClyA can selectively kill tumor cells while sparing normal cells, which is crucial for therapeutic applications .
Case Study: ClyA as an Anti-Tumor Agent
- Research Findings : Experiments demonstrated that recombinant ClyA could induce significant apoptosis in various cancer cell lines.
- Outcome : This selectivity suggests that ClyA could be developed into a targeted therapy for certain types of cancer.
Molecular Biology Tools
Cytolysins like ClyA and VCC are being explored as tools for molecular biology applications, particularly in nanopore technology. Their ability to form stable pores can be harnessed for sequencing technologies and other applications requiring controlled membrane permeability .
Potential Applications:
- Nanopore Sequencing : Utilizing the pore-forming capabilities of cytolysins to create nanopores for DNA sequencing.
- Drug Delivery Systems : Engineering cytolysins to facilitate the delivery of therapeutic agents across cellular membranes.
Mechanistic Insights
Understanding the mechanisms by which cytolysins exert their effects is crucial for their application. For instance, studies on VCC have revealed insights into its oligomerization and membrane insertion processes, which are vital for its pore-forming activity . Similarly, research on ClyA has elucidated its secretion pathways and regulatory mechanisms under different environmental conditions .
Data Table: Summary of this compound Applications
| Application Area | This compound Type | Mechanism/Function | Key Findings/Outcomes |
|---|---|---|---|
| Vaccine Development | ClyA | Antigen presentation via OMVs | Induces robust immune response |
| Tumor Therapy | ClyA | Induces apoptosis in tumor cells | Selective killing of cancer cells |
| Molecular Biology Tools | ClyA/VCC | Pore formation for nanopore technology | Potential use in DNA sequencing |
| Mechanistic Insights | VCC | Oligomerization and membrane insertion | Understanding pore formation mechanisms |
Chemical Reactions Analysis
Cytolysin Production and Modification
Enterococcus faecalis strains produce this compound, which is composed of two peptides, CylL<sub>L'</sub> and CylL<sub>S'</sub> . These peptides exhibit lytic activity against mammalian cells and Gram-positive bacteria, dependent on the presence of both peptides . The production of this compound enhances virulence in E. faecalis infection models and is associated with patient mortality .
This compound is a lanthipeptide, a polycyclic peptide produced in a two-step process involving the dehydration of serine (Ser) and threonine (Thr) residues to dehydroamino acids, followed by the addition of cysteine (Cys) residues to the dehydroamino acids .
The enzyme CylM catalyzes these reactions . CylM's dehydration domain resembles the catalytic core of eukaryotic lipid kinases, and its structure reveals that the kinase and phosphate elimination active sites are adjacent to each other .
Lanthionine and Methyllanthionine Formation
The post-translational modifications of this compound involve the formation of lanthionine and methyllanthionine . Dehydration yields 2,3-didehydroalanine (Dha) from serine and (Z)-2,3-didehydrobutyrine (Dhb) from threonine . Neighboring intrapeptide cysteine residues then undergo a nucleophilic, Michael addition to the dehydrated side chains, forming thioether bonds and creating lanthionine (from serine) or methyllanthionine (from threonine) . Mature this compound peptides have a unique stereochemistry, with CylL<sub>L'</sub> containing two lanthionine bridges in the LL configuration .
This compound Activity and Key Residues
Alanine substitution studies of all residues in CylL<sub>L'</sub> and CylL<sub>S'</sub> have identified key residues involved in this compound activity and cell-type specificity . All (methyl)lanthionines and a Gly-rich hinge region are critical for activity, and the large subunit CylL<sub>L'</sub> has a stronger affinity for the membrane or a target molecule within it .
Altering the LL stereochemistry in this compound to DL decreases the minimal inhibitory concentration (MIC) against bacteria by 10-fold but does not change hemolytic activity .
This compound Regulation
The regulation of the this compound operon involves a quorum-sensing mechanism with the CylR1/CylR2 two-component regulatory system . CylR2, a DNA-binding protein, binds specifically to a 22 bp fragment of the this compound promoter region . CylR2 represses this compound expression by obstructing the promoter, preventing biosynthesis of the this compound operon transcript . Mutation of Asn40 in CylR2 to alanine results in derepression of the this compound promoter .
Pore Formation and Lysis Dynamics
This compound-A (ClyA) is a pore-forming toxin whose pore-forming kinetics and lysis dynamics have been studied . ClyA forms transmembrane pores, leading to cell lysis . Lysis experiments on red blood cells (RBCs) have quantified lysis dynamics under isotonic conditions in phosphate-buffered saline for toxin concentrations ranging from 2.94–14.7 nM .
Kinetic models account for monomer binding, conformation, and oligomerization to form the dodecameric ClyA pore complex . Lysis occurs when the number of pores per RBC (n<sub>p</sub>) exceeds a critical number, n<sub>pc</sub> . The number of pores per RBC to initiate lysis is between 392 and 768 for the sequential oligomerization mechanism and between 5300 and 6300 for the non-sequential mechanism . Cell rupture occurs with a steady number of pores ranging from 515 to 11,000 on the RBC surface for the sequential mechanism .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features
Cytolysin shares core lantibiotic motifs, such as thioether bridges (lanthionine/methyllanthionine), but diverges in its heterodimeric structure and helical secondary conformation in CylLL” (Table 1) . In contrast, nisin (from Lactococcus lactis) and subtilin (from Bacillus subtilis) are single-peptide lantibiotics with linear polycyclic architectures .
Table 1: Structural Comparison of this compound with Other Lantibiotics
Functional Mechanisms
This compound’s dual bactericidal and hemolytic activities distinguish it from most lantibiotics. While nisin and epidermin target lipid II to disrupt bacterial cell walls , this compound’s eukaryotic lytic mechanism remains unclear but may involve membrane phosphatidylcholine or sphingomyelin . VCC, a β-barrel pore-forming toxin, shares structural homology with this compound’s pore-forming domains despite low sequence identity (<30%) .
Table 2: Functional Targets and Mechanisms
Table 3: Genetic Cluster Comparison
Research Findings and Implications
Stereoselectivity and Activity : Altering this compound’s lanthionine stereochemistry (LL → DL) reduces antibacterial activity 10-fold but preserves hemolysis, suggesting distinct mechanisms for prokaryotic vs. eukaryotic targeting .
CRISPR-Cas Interplay : this compound production modulates plasmid transfer efficiency in biofilms, highlighting ecological trade-offs between virulence and horizontal gene transfer .
Structural Evolution : Despite low sequence similarity, this compound and VCC share convergent pore-forming strategies, emphasizing functional over sequence conservation .
Preparation Methods
Cultivation and Expression Systems
The initial step in cytolysin preparation involves cultivating bacterial cells that express the this compound protein. Common sources include Streptococcus pneumoniae for pneumolysin and other bacteria such as Enterococcus species or Vibrio tubiashii for related cytolysins. Expression systems may also include recombinant hosts like Escherichia coli, yeast, insect, or mammalian cells engineered to produce this compound at high yields.
- High-yield expression in E. coli is often driven by strong promoters such as lambda phage promoters, resulting in this compound constituting 2-10% or more of total protein in the culture.
- The expressed this compound may be found in soluble or aggregated forms depending on the system and expression level. Aggregated this compound often lacks hemolytic activity and requires refolding steps to regain functionality.
Extraction and Initial Purification
After cultivation, cells are harvested and lysed to release this compound into the extract. The extract is then subjected to purification steps designed to isolate this compound from other proteins and impurities.
- The extract pH is often adjusted below 7.5 to promote aggregation of this compound, facilitating separation.
- Aggregated this compound can be solubilized using detergents (referred to as stain removers or aliphatic detergents) and high salt concentrations (0.5–2 M salt) to enhance binding to chromatography media.
Chromatographic Purification
Hydrophobic interaction chromatography (HIC) is a key step in purifying this compound due to its affinity for hydrophobic matrices when in the presence of high salt and detergent.
| Step | Conditions | Purpose | Outcome |
|---|---|---|---|
| Binding | 0.5–2 M salt + 0.1–5% detergent | This compound binds to hydrophobic resin | Selective capture of this compound aggregates |
| Washing | 0–0.2 M salt + detergent | Removal of weakly bound impurities | Increased purity |
| Elution | Reduced salt or increased detergent concentration | Release of this compound | Recovery of purified protein |
This single-step chromatography can achieve high purity levels (90–99%) and yields of up to 1900 mg this compound per liter of culture.
Additional purification may involve gel filtration chromatography (e.g., Sephacryl S-200) to further refine purity and remove aggregates or contaminants.
Refolding and Activity Restoration
Because this compound often forms inactive aggregates during expression and purification, refolding protocols are essential to restore biological activity.
- Removal of detergents and salts by diafiltration or dialysis at alkaline pH (8–10) helps to solubilize this compound and initiate refolding.
- Denaturation with guanidinium hydrochloride (5–8 M, typically 6 M) unfolds this compound, followed by gradual removal of denaturant to allow proper folding.
- Refolding buffers often contain additives such as propylene glycol (10–30%, typically 15%) and reducing agents to assist correct disulfide bond formation and protein stabilization.
- Protein concentrations during refolding are maintained between 100 μg/mL and 1000 μg/mL to optimize folding efficiency.
Enzymatic Processing and Structural Confirmation
- For ribosomally synthesized and post-translationally modified peptides (RiPPs) like enterococcal this compound, enzymatic dehydration and cyclization are critical. The this compound synthetase (e.g., CylM) catalyzes lanthionine ring formation with high stereoselectivity, essential for activity.
- Removal of leader peptides by dedicated proteases (e.g., CylA) allows isolation of mature this compound for analysis.
- Non-enzymatic cyclization can occur but enzymatic catalysis ensures correct ring topology and stereochemistry, critical for function.
Chemical Modification and Conjugation (Optional)
For vaccine development, this compound can be chemically conjugated to bacterial polysaccharides or other immunogenic proteins.
- Cross-linking agents are used in molar excess (50–500 times relative to this compound) to modify lysine residues (this compound has 31 lysines), typically targeting 2–20 lysines per molecule.
- Reaction conditions are mild (4–40°C, preferably room temperature) and last from 15 minutes to 1 hour.
- Quenching agents such as sulfhydryl-containing molecules (e.g., half-cystine) are used to terminate cross-linking reactions and stabilize conjugates.
Summary Table of this compound Preparation Steps
| Step Number | Process Stage | Key Conditions/Agents | Outcome/Notes |
|---|---|---|---|
| 1 | Cultivation | Bacterial or recombinant expression systems | High-yield this compound production |
| 2 | Extraction | Cell lysis, pH adjustment (<7.5) | This compound-containing extract |
| 3 | Hydrophobic Interaction Chrom. | 0.5–2 M salt + 0.1–5% detergent (binding) | Selective binding of this compound aggregates |
| 4 | Washing and Elution | Reduced salt, detergent adjustments | High purity this compound recovery |
| 5 | Refolding | Guanidinium hydrochloride denaturation, dialysis | Active, correctly folded this compound |
| 6 | Enzymatic Processing | Protease cleavage, synthetase-mediated cyclization | Mature, biologically active this compound |
| 7 | Chemical Conjugation (optional) | Cross-linkers, quenchers | Vaccine-grade this compound conjugates |
Research Findings and Practical Considerations
- The single-step hydrophobic interaction chromatography method is highly efficient, achieving purities >95% and yields up to 1900 mg/L, which is significant for industrial scale production.
- Refolding protocols are crucial to recover hemolytic activity lost during aggregation; buffer composition and protein concentration critically influence success.
- Enzymatic modifications in RiPP this compound biosynthesis highlight the importance of co-evolution between enzymes and substrates to ensure correct stereochemistry and bioactivity.
- Purification methods combining hydrophobic interaction chromatography and gel filtration yield this compound preparations suitable for detailed biochemical characterization and functional assays.
Q & A
Q. How do computational models enhance understanding of this compound-membrane dynamics, and what are their validation requirements?
- Methodological Answer: Apply molecular dynamics (MD) simulations to predict pore stability under varying lipid compositions. Validate predictions via atomic force microscopy (AFM) and comparative genomics of this compound variants. Cross-reference with experimental binding affinity data .
Data Interpretation & Reporting Standards
Q. What criteria should guide the selection of negative controls in this compound studies?
- Methodological Answer: Use non-cytolytic bacterial supernatants, heat-inactivated this compound, or cholesterol-depleted membranes. Include isotype-matched antibodies in immunoassays. Report control data alongside experimental results to confirm specificity .
Q. Q. How should researchers address discrepancies between this compound’s in vitro activity and its pathological relevance in vivo?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
